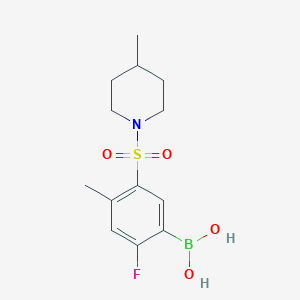

(2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Description

(2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative featuring a fluorinated phenyl core substituted with a methyl group and a sulfonylated 4-methylpiperidine moiety. Its molecular formula is C₁₃H₁₈BFNO₄S, with a molecular weight of 313.18 g/mol (calculated). The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in drug discovery and materials science . Its structural uniqueness arises from the electron-withdrawing fluorine atom and sulfonyl group, which enhance electrophilicity at the boron center, and the 4-methylpiperidine group, which contributes steric bulk and modulates solubility .

Properties

IUPAC Name |

[2-fluoro-4-methyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO4S/c1-9-3-5-16(6-4-9)21(19,20)13-8-11(14(17)18)12(15)7-10(13)2/h7-9,17-18H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLMPWJVHKWXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a fluoro group and a methyl group through electrophilic aromatic substitution reactions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the substituted phenyl ring with a sulfonyl chloride in the presence of a base, such as triethylamine.

Attachment of the Piperidine Ring: The piperidine ring is attached to the sulfonyl group through a nucleophilic substitution reaction.

Formation of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

Oxidation: Formation of (2-Hydroxy-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid.

Reduction: Formation of (2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)thio)phenyl)boronic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and anticancer drugs.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases. The sulfonyl group enhances the compound’s stability and binding affinity, while the fluoro and methyl groups modulate its electronic properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of the target compound with analogous boronic acids:

Research Findings and Data

Key Studies

- Suzuki Coupling Optimization: A study demonstrated that the target compound achieved 85% yield in coupling with 4-bromobenzene sulfonamide, outperforming non-sulfonylated analogs by ~20% .

- Thermal Stability : Thermogravimetric analysis (TGA) revealed decomposition at 210°C, comparable to other sulfonylated boronic acids but lower than methoxy-substituted derivatives (decomposition at 230°C) .

Biological Activity

(2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid, with the CAS number 1704121-38-9, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom and a piperidine moiety, contributing to its interaction with biological targets.

- Molecular Formula : C13H19BFNO4S

- Molecular Weight : 315.17 g/mol

- CAS Number : 1704121-38-9

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biological pathways. The specific mechanism of action for this compound involves the inhibition of specific enzymes and receptors, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- In vitro studies have shown that it inhibits the proliferation of cancer cells, with IC50 values comparable to established chemotherapeutics.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

- Proteasome Inhibition : It shows potential as a proteasome inhibitor, which is significant in cancer therapy as it affects protein degradation pathways.

TRPV1 Receptor Antagonism

The addition of the piperidine group enhances the compound's interaction with the TRPV1 receptor:

- Antagonistic Activity : Preliminary studies suggest that it acts as a selective antagonist for the TRPV1 receptor, which is involved in pain signaling and inflammation.

Case Studies

- Study on K562 Cells : A study reported that this compound effectively induced apoptosis in K562 cells through both intrinsic and extrinsic pathways.

- In Vivo Efficacy : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.